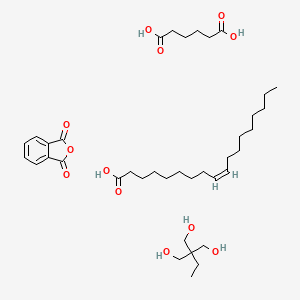
2-benzofuran-1,3-dione;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;(Z)-octadec-9-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 1,3-isobenzofurandione and (9Z)-9-octadecenoic acid is a complex polymer that combines multiple monomer units to create a material with unique properties. This polymer is used in various applications due to its stability, flexibility, and resistance to environmental factors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polycondensation of hexanedioic acid with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 1,3-isobenzofurandione, and (9Z)-9-octadecenoic acid. The reaction typically occurs under high-temperature conditions with a catalyst to facilitate the esterification process. The reaction conditions must be carefully controlled to ensure the correct molecular weight and polymer structure.
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large reactors where the monomers are mixed and heated to the required temperature. The process is monitored to maintain the desired reaction conditions, and the polymer is then purified and processed into the final product.
化学反应分析
Types of Reactions
This polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to changes in its physical properties.
Reduction: Reduction reactions can modify the polymer’s structure and functionality.
Substitution: Certain functional groups in the polymer can be substituted with other groups to alter its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can produce alcohols.
科学研究应用
Chemistry
In chemistry, this polymer is used as a precursor for synthesizing other complex materials. Its unique structure allows for the creation of polymers with tailored properties for specific applications.
Biology
In biological research, this polymer can be used to create biocompatible materials for medical devices and drug delivery systems. Its stability and resistance to degradation make it suitable for use in biological environments.
Medicine
In medicine, this polymer is used in the development of implants and prosthetics. Its flexibility and durability make it ideal for creating materials that can withstand the stresses of the human body.
Industry
In industrial applications, this polymer is used in the production of coatings, adhesives, and sealants. Its resistance to environmental factors makes it suitable for use in harsh conditions.
作用机制
The mechanism by which this polymer exerts its effects involves its interaction with other molecules and materials. The polymer’s molecular structure allows it to form strong bonds with other substances, providing stability and enhancing its properties. The pathways involved in these interactions depend on the specific application and the environment in which the polymer is used.
相似化合物的比较
Similar Compounds
Polyethylene terephthalate (PET): A widely used polymer with similar properties but different monomer units.
Polybutylene terephthalate (PBT): Another polymer with comparable characteristics but distinct chemical structure.
Polycarbonate (PC): Known for its strength and transparency, similar to the polymer but with different monomers.
Uniqueness
The uniqueness of hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 1,3-isobenzofurandione and (9Z)-9-octadecenoic acid lies in its combination of monomers, which provides a balance of flexibility, stability, and resistance to environmental factors. This makes it suitable for a wide range of applications, from medical devices to industrial coatings.
属性
CAS 编号 |
54365-26-3 |
|---|---|
分子式 |
C38H62O12 |
分子量 |
710.9 g/mol |
IUPAC 名称 |
2-benzofuran-1,3-dione;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.C8H4O3.C6H10O4.C6H14O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;9-7-5-3-1-2-4-6(5)8(10)11-7;7-5(8)3-1-2-4-6(9)10;1-2-6(3-7,4-8)5-9/h9-10H,2-8,11-17H2,1H3,(H,19,20);1-4H;1-4H2,(H,7,8)(H,9,10);7-9H,2-5H2,1H3/b10-9-;;; |
InChI 键 |
FMLBWQMKYSYIGA-BZKIHGKGSA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.CCC(CO)(CO)CO.C1=CC=C2C(=C1)C(=O)OC2=O.C(CCC(=O)O)CC(=O)O |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.CCC(CO)(CO)CO.C1=CC=C2C(=C1)C(=O)OC2=O.C(CCC(=O)O)CC(=O)O |
相关CAS编号 |
54365-26-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


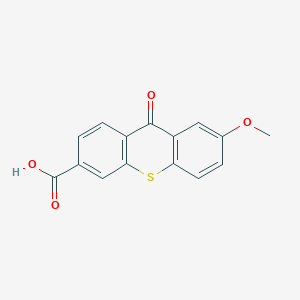

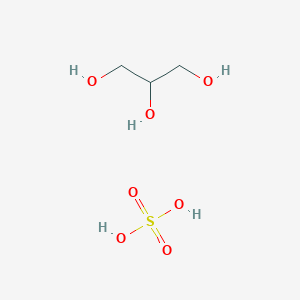

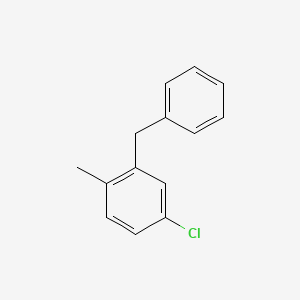
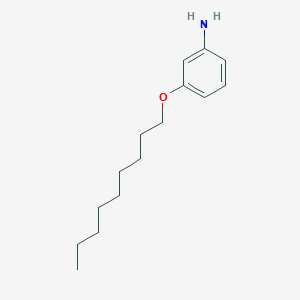

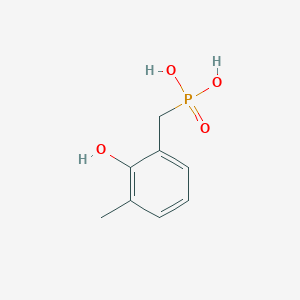
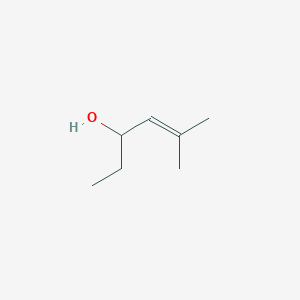
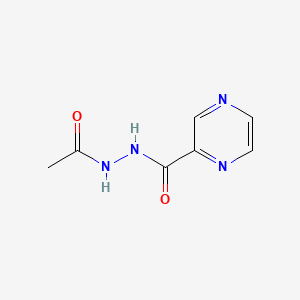

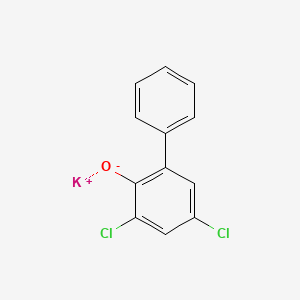
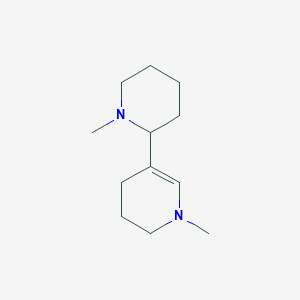
![1,1'-[Methylenedi(4,1-phenylene)]bis(2-phenylethan-1-one)](/img/structure/B14640473.png)
